4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)aMino)-1-hydroxyethyl)-2-(hydroxyMethyl)phenol 2,2,2-triphenylacetate
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Overview
Description
“4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)aMino)-1-hydroxyethyl)-2-(hydroxyMethyl)phenol 2,2,2-triphenylacetate” is a complex organic compound that features multiple functional groups, including phenol, ether, amine, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:
Formation of the 2,6-dichlorobenzyl ether: Reacting 2,6-dichlorobenzyl chloride with an appropriate alcohol under basic conditions.
Etherification: The resulting ether can be further reacted with ethylene glycol to form the ethoxy group.
Amine Introduction: The hexyl chain with an amine group can be introduced via nucleophilic substitution.
Phenol Functionalization: The phenol group can be introduced through a Friedel-Crafts alkylation reaction.
Esterification: Finally, the triphenylacetate group can be introduced via esterification using triphenylacetic acid and a suitable activating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production would likely involve optimization of each step to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The halogen atoms in the dichlorobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
Chemistry
This compound can be used as a building block for more complex molecules in organic synthesis.
Biology
Medicine
Possible use as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry
Applications in the development of new materials, such as polymers or coatings, due to its complex structure.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, the compound could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The phenol and amine groups could play a crucial role in these interactions.
Comparison with Similar Compounds
Similar Compounds
4-(2-(2,6-dichlorobenzyl)oxy)phenol: Similar structure but lacks the ethoxy and hexylamine groups.
2,2,2-triphenylacetic acid: Shares the triphenylacetate group but lacks the complex ether and amine functionalities.
Uniqueness
The unique combination of functional groups in “4-(2-((6-(2-((2,6-dichlorobenzyl)oxy)ethoxy)hexyl)aMino)-1-hydroxyethyl)-2-(hydroxyMethyl)phenol 2,2,2-triphenylacetate” makes it a versatile compound for various applications, particularly in fields requiring complex molecular interactions.
Properties
IUPAC Name |
4-[2-[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy]hexylamino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol;2,2,2-triphenylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33Cl2NO5.C20H16O2/c25-21-6-5-7-22(26)20(21)17-32-13-12-31-11-4-2-1-3-10-27-15-24(30)18-8-9-23(29)19(14-18)16-28;21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h5-9,14,24,27-30H,1-4,10-13,15-17H2;1-15H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOLZALDXGTNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.C1=CC(=C(C(=C1)Cl)COCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H49Cl2NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
774.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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